(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .
科学的研究の応用
Molecular Structure and Synthesis
The study of molecular structures, including isomorphous structures and their synthesis, is a fundamental area of research for compounds like "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone" and its analogues. Research in this area explores the synthesis of complex heterocyclic compounds and their structural characteristics. For example, research on isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrates the application of such compounds in understanding the chlorine-methyl exchange rule and the impact of molecular disorder on structural analysis (Swamy et al., 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of heterocyclic compounds incorporating elements similar to the query compound for their potential antimicrobial and anticancer activities. These compounds are tested against various cancer cell lines and microbial strains to evaluate their efficacy. For instance, a study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines highlights their potential as anticancer and antimicrobial agents, showing promise in the pharmaceutical field (Katariya et al., 2021).
Drug Discovery and Molecular Docking Studies
Compounds with structures similar to the query compound are subjects of drug discovery efforts, including molecular docking studies to predict their interaction with biological targets. These studies aim to identify potential applications of such compounds as drugs or lead compounds for further drug development. For example, molecular docking analyses of certain pyrazole derivatives have elucidated their binding interactions with cannabinoid receptors, offering insights into their potential therapeutic applications (Shim et al., 2002).
Material Science and Corrosion Inhibition
Research also extends to the application of these compounds in material science, such as their role in corrosion inhibition. For example, studies on pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrate the potential of these compounds in protecting materials from corrosion, thus extending their lifespan (Yadav et al., 2015).
作用機序
Target of Action
The primary target of the compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound this compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
Initial studies suggest that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .
Result of Action
The activation of GIRK channels by this compound results in a number of molecular and cellular effects. These include modulating cell excitability and potentially influencing physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
特性
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-5-7-17(8-6-15)20-13-19(23(28)26-10-3-4-11-26)21-16(2)25-27(22(21)24-20)18-9-12-31(29,30)14-18/h5-8,13,18H,3-4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVZKINVYJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。